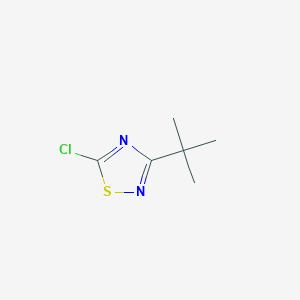

3-Tert-butyl-5-chloro-1,2,4-thiadiazole

説明

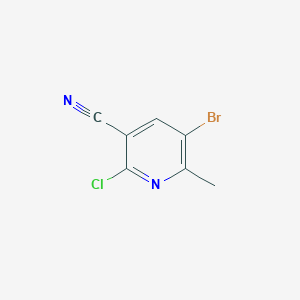

3-Tert-butyl-5-chloro-1,2,4-thiadiazole is a chemical compound with the molecular formula C6H9ClN2S and a molecular weight of 176.67 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The InChI code for 3-Tert-butyl-5-chloro-1,2,4-thiadiazole is 1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Tert-butyl-5-chloro-1,2,4-thiadiazole include a molecular weight of 176.67 . Other specific properties such as boiling point, melting point, and density are not mentioned in the search results.科学的研究の応用

Chemical Structure Analysis : The study by Pedregosa et al. (1996) highlights the structural characteristics of a 1,3,4-thiadiazole derivative, showing significant interaction between the sulfonyl group and the thiadiazole ring. This information is crucial for understanding the chemical behavior of 3-Tert-butyl-5-chloro-1,2,4-thiadiazole (Pedregosa et al., 1996).

Insecticidal Activity : Wang et al. (2011) demonstrate that compounds containing 1,2,3-thiadiazole, including those similar to 3-Tert-butyl-5-chloro-1,2,4-thiadiazole, possess effective insecticidal activities. This suggests potential agricultural applications (Wang et al., 2011).

Biological Activity in Anti-inflammatory Agents : Mullican et al. (1993) found that 1,3,4-thiadiazole derivatives, akin to 3-Tert-butyl-5-chloro-1,2,4-thiadiazole, are potential components in developing oral, nonulcerogenic anti-inflammatory agents (Mullican et al., 1993).

Antimicrobial and Larvicidal Properties : Research by Kumara et al. (2015) reveals that novel 1,2,4-thiadiazole derivatives exhibit significant antimicrobial and mosquito larvicidal activities. This indicates potential use in pest control and public health (Kumara et al., 2015).

Synthesis of Novel Derivatives for Bioactivity Studies : Studies like those conducted by Castelino et al. (2014) focus on synthesizing new derivatives of 1,2,4-thiadiazoles to explore their biological properties, including antimicrobial activities. This research contributes to pharmaceutical advancements (Castelino et al., 2014).

Dual Inhibitory Effects in Medicinal Chemistry : Unangst et al. (1992) describe the efficacy of 1,2,4-thiadiazole compounds as dual inhibitors of 5-lipoxygenase and cyclooxygenase, pointing towards potential therapeutic applications (Unangst et al., 1992).

Antitumor Activity Exploration : Qin et al. (2020) synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, revealing significant antitumor activity. This suggests the potential of 3-Tert-butyl-5-chloro-1,2,4-thiadiazole derivatives in cancer treatment (Qin et al., 2020).

Fungicidal Activities : Mao et al. (2012) synthesized novel 1,3,4-thiadiazole derivatives with moderate to good fungicidal activities, indicating a potential use in agriculture (Mao et al., 2012).

Novel Pesticide Development : Mao et al. (2012) also highlight the role of 1,2,3-thiadiazole as an active substructure in the development of new pesticides, underlining the agricultural significance of such compounds (Mao et al., 2012).

将来の方向性

The future directions for research on 3-Tert-butyl-5-chloro-1,2,4-thiadiazole and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of new synthesis methods and the study of their physical and chemical properties could also be areas of future research.

特性

IUPAC Name |

3-tert-butyl-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKIHTIBSFJBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-5-chloro-1,2,4-thiadiazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)